molecular formula C15H23BrN2OS B5117947 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide

4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide

Cat. No.: B5117947
M. Wt: 359.3 g/mol
InChI Key: BLDSZIOMGAAZOL-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BRET, is a chemical compound that has gained significant attention in the field of scientific research. BRET is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in cannabis. The purpose of

Mechanism of Action

4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This mechanism of action is thought to underlie the therapeutic effects of this compound in various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages as a tool in pharmacological research. It is highly selective for the CB1 receptor, which allows researchers to study the function of this receptor in isolation. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders. Finally, this compound may be useful in the study of the endocannabinoid system, which is involved in a variety of physiological processes.

Synthesis Methods

The synthesis of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-bromo-4-chloropyrimidine with 4-piperidinylmagnesium bromide to form 4-bromo-5-ethyl-2-piperidinylpyrimidine. This compound is then reacted with 2-thiophenecarboxylic acid to produce this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant effects in animal models. This compound has also been investigated as a potential treatment for obesity, addiction, and various neurological disorders. In addition, this compound has been used as a tool in pharmacological research to study the function of the CB1 receptor.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDSZIOMGAAZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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